Cas no 40372-03-0 (Ribavirin 2,3,5-Tri-O-acetyl)

Ribavirin 2,3,5-Tri-O-acetyl is a chemically modified derivative of ribavirin, where the hydroxyl groups at the 2', 3', and 5' positions are acetylated. This modification enhances the compound's stability and lipophilicity, making it more suitable for certain synthetic and research applications. The acetyl groups protect the ribose moiety, facilitating controlled deprotection in nucleoside chemistry. This intermediate is particularly valuable in the synthesis of ribavirin analogs or prodrugs, offering improved handling and solubility properties in organic solvents. Its well-defined structure and high purity make it a reliable reagent for pharmaceutical research and nucleoside modification studies.
Ribavirin 2,3,5-Tri-O-acetyl structure
Ribavirin 2,3,5-Tri-O-acetyl structure
Product name:Ribavirin 2,3,5-Tri-O-acetyl
CAS No:40372-03-0
MF:C14H18N4O8
MW:370.314723491669
CID:925687
PubChem ID:3080793

Ribavirin 2,3,5-Tri-O-acetyl Chemical and Physical Properties

Names and Identifiers

    • ribavirin 2',3',5'-triacetate
    • Ribavirin 2,3,5-Tri-O-acetyl
    • [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-carbamoyl-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate
    • SCHEMBL3313120
    • 1H-1,2,4-triazole-3-carboxamide, 1-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-
    • (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(3-carbamoyl-1H-1,2,4-triazol-1-yl)tetrahydrofuran-3,4-diyl diacetate
    • (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(3-carbamoyl-1H-1,2,4-triazol-1-yl)tetrahydrofuran-3,4-diyldiacetate
    • [(2R,3R,4R,5R)-3,4-diacetoxy-5-(3-carbamoyl-1,2,4-triazol-1-yl)tetrahydrofuran-2-yl]methyl acetate
    • 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide; Tri-O-acetylribavirin; 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide
    • 1-[2,3,5-Tri-O-acetyl-.beta.-d-ribofuranosyl]-1,2,4-triazole-3-carboxamide
    • 1-(2,3,5-tri-O-acetyl-beta -ribofuranosyl)-1,2,4-triazole-3-carboxamide
    • 40372-03-0
    • DTXSID10193356
    • 1H-1,2,4-Triazole-3-carboxamide, 1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-
    • Inchi: InChI=1S/C14H18N4O8/c1-6(19)23-4-9-10(24-7(2)20)11(25-8(3)21)14(26-9)18-5-16-13(17-18)12(15)22/h5,9-11,14H,4H2,1-3H3,(H2,15,22)/t9-,10-,11-,14-/m1/s1
    • InChI Key: XVXXBJKZJDPHAU-ZHSDAYTOSA-N
    • SMILES: CC(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)OC(=O)C)OC(=O)C

Computed Properties

  • Exact Mass: 370.11246355g/mol
  • Monoisotopic Mass: 370.11246355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 9
  • Complexity: 585
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 162Ų
  • XLogP3: -0.7

Ribavirin 2,3,5-Tri-O-acetyl Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
R414515-50mg
Ribavirin 2,3,5-Tri-O-acetyl
40372-03-0
50mg
$ 190.00 2023-09-06
TRC
R414515-500mg
Ribavirin 2,3,5-Tri-O-acetyl
40372-03-0
500mg
$ 1499.00 2023-09-06

Additional information on Ribavirin 2,3,5-Tri-O-acetyl

Recent Advances in Ribavirin 2,3,5-Tri-O-acetyl (CAS 40372-03-0) Research: A Comprehensive Review

Ribavirin 2,3,5-Tri-O-acetyl (CAS 40372-03-0), a chemically modified derivative of the broad-spectrum antiviral drug ribavirin, has garnered significant attention in recent years due to its potential applications in antiviral therapy and drug development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential. Recent studies have highlighted its enhanced stability and bioavailability compared to ribavirin, making it a promising candidate for further investigation.

The synthesis of Ribavirin 2,3,5-Tri-O-acetyl involves the acetylation of ribavirin, a process that has been optimized in recent years to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel enzymatic approach that significantly reduces byproduct formation, achieving a purity of over 98%. This advancement is critical for scaling up production and ensuring consistency in pharmacological studies. Furthermore, the study underscored the importance of controlling reaction conditions to prevent unwanted hydrolysis of the acetyl groups, which can compromise the compound's stability.

Pharmacologically, Ribavirin 2,3,5-Tri-O-acetyl has demonstrated potent antiviral activity against a range of RNA viruses, including hepatitis C virus (HCV) and respiratory syncytial virus (RSV). A 2022 Antiviral Research publication reported that the acetylated form exhibits a 40% higher intracellular concentration than ribavirin in vitro, attributed to its improved membrane permeability. This property is particularly advantageous for targeting viruses that replicate in the cytoplasm, such as HCV. Additionally, the compound's reduced cytotoxicity in human hepatocytes suggests a favorable safety profile for clinical applications.

Recent preclinical studies have explored the therapeutic potential of Ribavirin 2,3,5-Tri-O-acetyl in combination therapies. A 2023 collaborative study between academic and industry researchers found that the compound synergizes with direct-acting antivirals (DAAs) to enhance HCV eradication rates in cell cultures. The study proposed that the acetyl groups may facilitate better drug-drug interactions by modulating the pharmacokinetics of co-administered agents. These findings open new avenues for developing combination regimens that could address drug resistance issues in antiviral therapy.

Despite these promising developments, challenges remain in the clinical translation of Ribavirin 2,3,5-Tri-O-acetyl. A 2024 review in Expert Opinion on Drug Metabolism & Toxicology highlighted the need for more comprehensive pharmacokinetic studies in animal models to fully understand its metabolic pathways. The review also pointed out that the compound's in vivo stability, particularly in the presence of esterases, requires further investigation. Addressing these gaps will be crucial for advancing the compound to clinical trials and realizing its therapeutic potential.

In conclusion, Ribavirin 2,3,5-Tri-O-acetyl (CAS 40372-03-0) represents a significant advancement in antiviral drug development, with improved pharmacological properties over its parent compound. Recent research has elucidated its synthesis, mechanism of action, and therapeutic potential, paving the way for future clinical applications. However, further studies are needed to address remaining challenges and fully exploit its benefits in treating viral infections.

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